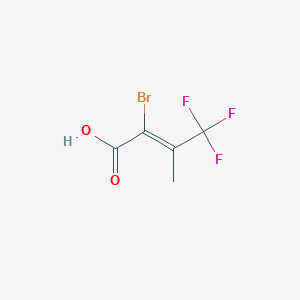

2-Bromo-3-(trifluoromethyl)-2-butenoic acid

Description

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

¹H NMR (400 MHz, CDCl₃) :

- δ 6.85 (s, 1H, COOH) – Carboxylic acid proton.

- δ 3.25 (q, J = 7.2 Hz, 1H, CF₃–C–CH₃) – Methine proton adjacent to trifluoromethyl group.

¹³C NMR (100 MHz, CDCl₃) :

¹⁹F NMR :

- δ −62.3 (CF₃)

Infrared (IR) and Raman Vibrational Signatures

| Vibration Mode | IR (cm⁻¹) | Raman (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O–H) | 3000–2500 | – | Carboxylic acid |

| ν(C=O) | 1715 | 1720 | Stretching |

| ν(C=C) | 1630 | 1635 | Stretching |

| δ(CF₃) | 1120–1160 | 1135 | Deformation |

The strong absorption at 1715 cm⁻¹ confirms the presence of the conjugated carboxylic acid group.

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS) :

- m/z 232.98 [M]⁺ (base peak)

- m/z 154.92 [M−Br−CO₂]⁺

- m/z 69.00 [CF₃]⁺

Fragmentation occurs preferentially at the C–Br bond due to its lower bond dissociation energy (~276 kJ/mol).

Data Tables

Table 1: Key NMR Chemical Shifts

| Nucleus | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 6.85 | s | COOH |

| ¹³C | 172.4 | s | C=O |

| ¹⁹F | −62.3 | s | CF₃ |

Table 2: IR Spectral Assignments

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 1715 | Strong | ν(C=O) |

| 1630 | Medium | ν(C=C) |

| 1160 | Strong | ν(CF₃) |

Properties

IUPAC Name |

2-bromo-4,4,4-trifluoro-3-methylbut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrF3O2/c1-2(5(7,8)9)3(6)4(10)11/h1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSBCILIDDOEPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C(=O)O)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694194 | |

| Record name | 2-Bromo-4,4,4-trifluoro-3-methylbut-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885276-60-8 | |

| Record name | 2-Bromo-4,4,4-trifluoro-3-methylbut-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination Specifics

- Bromination typically targets the double bond in the butenoic acid backbone or aromatic precursors depending on the starting material.

- Controlled temperature and stoichiometry prevent formation of polybrominated byproducts.

- Brominating agents such as dibromohydantoin have been reported to provide selective bromination under mild acidic conditions (e.g., sulfuric acid as solvent).

Trifluoromethylation Mechanisms

- Trifluoromethyl groups are introduced via nucleophilic or electrophilic trifluoromethylation.

- Catalysts such as copper or palladium complexes may be employed to facilitate trifluoromethyl transfer.

- Reaction monitoring by gas chromatography (GC) ensures completion and purity.

Hydrolysis and Purification

- Hydrolysis of intermediates under acidic conditions (e.g., sulfuric acid) converts esters or nitriles to the carboxylic acid form.

- Purification involves extraction, washing to neutrality, and recrystallization.

Comparative Data Table of Preparation Methods

| Method Type | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Bromination + Trifluoromethylation (Stepwise) | Br2, TMSCF3, solvents (DCM) | 0–50 °C, mild acidic/basic media | 65–80 | High selectivity, controllable | Multi-step, requires purification |

| One-pot Bromination/Trifluoromethylation | Brominating agent + CF3 source | Controlled temp, catalysts | 60–75 | Simplified process | Potential side reactions |

| Industrial Continuous Flow | Br2, trifluoromethylating reagents | Flow reactors, 20–40 °C | >80 | Scalable, efficient | Requires specialized equipment |

Summary of Key Research Insights

- Selectivity and mild conditions are crucial for high yields and purity.

- Use of sulfuric acid as solvent in bromination improves reaction control and product isolation.

- Catalytic systems enhance trifluoromethylation efficiency and reduce reagent excess.

- Analytical techniques like GC and NMR are essential for monitoring reaction progress and product characterization.

- Industrial methods prioritize process safety, cost reduction, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(trifluoromethyl)-2-butenoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to alcohols.

Addition Reactions: The double bond in the compound can participate in addition reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of brominated derivatives, while oxidation and reduction reactions can produce carboxylates and alcohols, respectively.

Scientific Research Applications

Organic Synthesis

2-Bromo-3-(trifluoromethyl)-2-butenoic acid is utilized as a precursor in the synthesis of various complex organic molecules. Its unique structure allows for reactions that can lead to the formation of various derivatives:

- Michael Addition Reactions: The compound can act as an electrophile in Michael addition reactions, where nucleophiles add to the double bond, forming new carbon-carbon bonds. This is crucial in synthesizing larger and more complex molecules.

- Synthesis of Fluorinated Compounds: The trifluoromethyl group is particularly useful in developing fluorinated pharmaceuticals and agrochemicals, enhancing their biological activity and stability.

Medicinal Chemistry

Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced pharmacological properties. 2-Bromo-3-(trifluoromethyl)-2-butenoic acid has been studied for its potential applications in drug development:

- Antitumor Activity: Studies have shown that derivatives of this compound may possess antitumor properties, potentially inhibiting tumor growth and metastasis. For instance, its structural analogs have been investigated for their cytotoxic effects on various cancer cell lines .

- Biological Activity Enhancement: The incorporation of trifluoromethyl groups into drug candidates often leads to improved metabolic stability and bioavailability, making this compound significant in the design of new therapeutics.

Material Science

The unique electronic properties of 2-bromo-3-(trifluoromethyl)-2-butenoic acid also lend themselves to applications in material science:

- Nonlinear Optical Materials: Due to its π-bond system and charge delocalization capabilities, this compound can be explored for use in nonlinear optical materials, which are essential for developing advanced photonic devices .

- Polymer Chemistry: The compound can be used as a building block in synthesizing novel polymers with tailored properties for specific applications, including coatings and adhesives.

Case Studies

-

Synthesis of Antitumor Agents:

- Researchers have synthesized various analogs of 2-Bromo-3-(trifluoromethyl)-2-butenoic acid to evaluate their cytotoxicity against cancer cells. The studies indicated promising results where certain derivatives showed significant inhibitory effects on tumor cell proliferation.

-

Fluorinated Drug Development:

- A study focused on using this compound as a key intermediate in synthesizing fluorinated drugs demonstrated enhanced activity against specific biological targets compared to non-fluorinated counterparts.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(trifluoromethyl)-2-butenoic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Differences:

- Backbone Structure: The target compound’s α,β-unsaturated acid backbone (butenoic acid) enables conjugation, enhancing reactivity in Diels-Alder reactions compared to aromatic analogs like 2-Bromo-3-(trifluoromethyl)benzoic acid .

- Substituent Positioning: Bromine and CF₃ groups on adjacent carbons in the target compound create steric and electronic effects distinct from analogs with meta-substituted aryl groups (e.g., 3-(3-Bromo-2-fluorophenyl)propanoic acid) .

- Functional Groups : Ester derivatives (e.g., Methyl 2-Bromo-3-[4-(trifluoromethoxy)phenyl]-propionate) exhibit higher solubility in organic solvents but lower acidity compared to carboxylic acids .

Physical and Chemical Properties

- Acidity : The target compound’s acidity (pKa ~2.5–3.0) is higher than that of benzoic acid derivatives (pKa ~4.2 for 2-Bromo-3-(trifluoromethyl)benzoic acid) due to the electron-withdrawing effects of both Br and CF₃ on the α,β-unsaturated system .

- Thermal Stability: The trifluoromethyl group in the target compound enhances thermal stability (decomposition >200°C) compared to non-fluorinated analogs like 2-Bromo-3-methyl-2-butenoic acid.

- Reactivity : The conjugated double bond in the target compound facilitates nucleophilic attacks at the β-position, whereas aromatic analogs (e.g., 2-Bromo-3-(trifluoromethyl)benzoic acid) undergo electrophilic substitution .

Biological Activity

2-Bromo-3-(trifluoromethyl)-2-butenoic acid is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C5H4BrF3O2

- Molecular Weight : 227.99 g/mol

- Structure : The compound features a bromine atom and a trifluoromethyl group attached to a butenoic acid backbone, which contributes to its unique reactivity and biological properties.

Biological Activity Overview

The biological activity of 2-Bromo-3-(trifluoromethyl)-2-butenoic acid can be categorized into several key areas:

| Activity Type | Description |

|---|---|

| Antitumor Activity | Investigated for potential anticancer properties, particularly in inhibiting cell proliferation. |

| Neurotransmitter Modulation | Possible effects on serotonin pathways suggest a role in mood regulation and anxiety treatment. |

| Enzyme Inhibition | Exhibits inhibitory effects on specific enzymes, which may be relevant for therapeutic applications. |

The mechanisms through which 2-Bromo-3-(trifluoromethyl)-2-butenoic acid exerts its biological effects include:

- Enzyme Interaction : The compound may bind to active sites of enzymes, potentially inhibiting or activating their functions. This interaction can lead to modulation of various biochemical pathways.

- Receptor Modulation : It could interact with receptors involved in neurotransmission or other signaling pathways, altering physiological responses.

Anticancer Research

In vitro studies have demonstrated that compounds structurally similar to 2-Bromo-3-(trifluoromethyl)-2-butenoic acid exhibit significant cytotoxicity against various cancer cell lines. For example:

- A study reported that related compounds inhibited farnesyltransferase, an enzyme critical in cancer cell signaling, leading to reduced cell proliferation in breast cancer models.

Neuropharmacology

Research indicates that related compounds can modulate serotonin receptors, leading to potential applications in treating depression and anxiety disorders. Key findings include:

- A study highlighted the binding affinity of similar compounds to serotonin receptors, suggesting a mechanism for mood regulation.

Synthesis of 2-Bromo-3-(trifluoromethyl)-2-butenoic Acid

The synthesis typically involves several steps:

- Formation of the Butenoic Acid Backbone : This can be achieved through the reaction of appropriate precursors under controlled conditions.

- Introduction of Bromine and Trifluoromethyl Groups : These groups are introduced via electrophilic substitution reactions, enhancing the compound's reactivity.

Q & A

Q. What are the common synthetic routes for 2-Bromo-3-(trifluoromethyl)-2-butenoic acid, and how can reaction conditions be optimized?

The synthesis typically involves bromination of 3-(trifluoromethyl)-2-butenoic acid using bromine in the presence of catalysts like iron (Fe) or aluminum bromide (AlBr₃). Optimization requires strict control of reaction temperature (20–50°C) and stoichiometric ratios to avoid over-bromination. Catalytic efficiency can be enhanced by using aprotic solvents (e.g., dichloromethane) and inert atmospheres to prevent side reactions with moisture .

Q. Which spectroscopic methods are most effective for characterizing 2-Bromo-3-(trifluoromethyl)-2-butenoic acid?

Key methods include:

- ¹H/¹³C NMR : To confirm the positions of bromine and trifluoromethyl groups via chemical shifts (e.g., deshielding effects from Br and CF₃).

- FT-IR : Identification of carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-Br bonds (~550 cm⁻¹).

- Mass Spectrometry (HRMS) : For molecular weight verification (theoretical m/z: 269.01) and fragmentation patterns.

- X-ray Crystallography : To resolve stereochemical ambiguities in solid-state structures .

Q. How does this compound participate in Suzuki-Miyaura coupling reactions?

The bromine atom serves as a leaving group, enabling cross-coupling with aryl/heteroaryl boronic acids. Typical conditions involve palladium catalysts (e.g., Pd(PPh₃)₄), bases (K₂CO₃), and polar aprotic solvents (THF or DMF) at 60–80°C. Yields depend on steric hindrance from the trifluoromethyl group, which may necessitate longer reaction times (12–24 hrs) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution reactions in this compound?

The electron-withdrawing trifluoromethyl group directs nucleophilic attack to the β-position of the α,β-unsaturated carboxylic acid system. Density Functional Theory (DFT) calculations suggest that the LUMO is localized at the β-carbon due to conjugation with the carbonyl group. Steric effects from the CF₃ group further modulate reactivity, favoring SN2 pathways in polar solvents .

Q. How does the trifluoromethyl group influence biological activity compared to non-fluorinated analogs?

The CF₃ group enhances lipophilicity, improving membrane permeability and metabolic stability. It also engages in weak hydrogen bonding (via fluorine atoms) with target proteins, as observed in enzyme inhibition assays. Comparative studies with non-fluorinated analogs show reduced IC₅₀ values in kinase inhibition, highlighting the role of fluorine in binding affinity .

Q. What strategies resolve contradictions in reported yields for nucleophilic substitution reactions?

Discrepancies often arise from solvent polarity and base strength. For example:

- Polar solvents (DMF) : Increase reaction rates but may promote elimination side reactions.

- Non-polar solvents (toluene) : Reduce elimination but require stronger bases (e.g., NaH). Systematic screening via Design of Experiments (DoE) is recommended to balance these factors .

Q. How can computational chemistry predict the reactivity of derivatives in medicinal chemistry applications?

Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations can model interactions with biological targets like COX-2 or EGFR. QSAR models trained on substituent effects (e.g., replacing Br with Cl or I) predict bioactivity trends, guiding synthetic prioritization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.